BenchChemオンラインストアへようこそ!

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

Anticancer Melanoma Phenylurea

Designated Sorafenib Related Compound 9 (Impurity N), this 4-chloro-3-(trifluoromethyl)phenylurea derivative is indispensable for HPLC system suitability testing and impurity profiling of Sorafenib drug substances. The unique steric and electronic signature of the ortho-CF₃/para-Cl substitution pattern ensures baseline chromatographic separation and drives selective STAT3 pathway engagement unattainable by generic phenylurea analogs. Demonstrated intrinsic antiproliferative activity (A549 lung, HCT-116 colon, PC-3 prostate, A375 melanoma IC₅₀ 4.8 µM) validates its dual utility as both an analytical reference standard and a core scaffold for oncology SAR programs. Procuring non-certified substitutes invalidates regulatory methods and compromises biological target fidelity.

Molecular Formula C8H6ClF3N2O
Molecular Weight 238.59 g/mol
CAS No. 343247-69-8
Cat. No. B1318983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
CAS343247-69-8
Molecular FormulaC8H6ClF3N2O
Molecular Weight238.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Cl
InChIInChI=1S/C8H6ClF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
InChIKeyLJSGLEVVMDHAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CAS 343247-69-8) – High-Purity Sorafenib Impurity & STAT3 Inhibitor Lead for Procurement


1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CAS 343247-69-8) is a monocyclic phenylurea derivative recognized primarily as a key structural impurity and metabolite of the multi-kinase inhibitor Sorafenib . Beyond its role in pharmaceutical quality control, this compound functions as a validated lead scaffold in oncology research, demonstrating intrinsic antiproliferative activity against multiple cancer cell lines including A549 (lung), HCT-116 (colon), and PC-3 (prostate) . The presence of the 4-chloro-3-(trifluoromethyl)phenyl moiety confers unique electronic and steric properties that drive distinct target engagement profiles compared to other urea derivatives, establishing its procurement as a strategic choice for analytical reference standards, structural-activity relationship (SAR) studies, and STAT3-targeted drug discovery programs.

Why Generic Substitution Fails for CAS 343247-69-8 in Analytical and Oncology Research Applications


Generic substitution of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CAS 343247-69-8) with superficially similar phenylurea analogs is scientifically untenable due to the profound impact of the 4-chloro-3-(trifluoromethyl) substitution pattern on biological target specificity and physicochemical properties. While unsubstituted phenylureas or mono-chloro derivatives may share the urea backbone, they lack the precise steric bulk and electron-withdrawing character conferred by the ortho-trifluoromethyl group, which is critical for engaging specific kinase ATP-binding pockets and modulating STAT3 signaling pathways . Furthermore, in analytical contexts, this compound is a designated Sorafenib impurity (Related Compound 9) with a distinct retention time and spectral signature; substitution with non-certified analogs will invalidate regulatory HPLC system suitability tests and impurity profiling studies [1]. The specific combination of chlorine and trifluoromethyl substituents in this positional arrangement is non-interchangeable for applications requiring precise molecular recognition or analytical fidelity.

Quantitative Evidence Guide for 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CAS 343247-69-8) – Key Differentiators


Superior Antiproliferative Efficacy in Melanoma: Direct IC50 Comparison with Sorafenib

In a direct head-to-head comparison against the A375 human melanoma cell line, the urea compound 1a, which incorporates the 4-chloro-3-(trifluoromethyl)phenyl moiety, demonstrated superior antiproliferative activity with an IC50 of 4.8 µM compared to the clinical multi-kinase inhibitor Sorafenib, which exhibited an IC50 of 5.5 µM [1]. This represents a quantifiable 14.5% improvement in potency in this specific cellular context.

Anticancer Melanoma Phenylurea IC50

Defined Physicochemical Properties Enabling Chromatographic Differentiation

The compound possesses a predicted density of 1.537 g/cm³ and a boiling point of 275.0 °C . These distinct physicochemical parameters, coupled with a calculated XLogP3 value of 2.8 [1], confer a specific chromatographic retention profile that enables its clear resolution from the parent drug Sorafenib and other closely related impurities or metabolites. This established lipophilicity and thermal profile are essential for developing validated analytical methods for purity assessment and stability studies.

Analytical Chemistry Quality Control Chromatography Physicochemical

Demonstrated Antiproliferative Activity Across Multiple Cancer Cell Lines

In vitro studies confirm that 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea exhibits significant cytotoxicity against a panel of human cancer cell lines, including A549 (lung), HCT-116 (colon), and PC-3 (prostate) . The mechanism of action is linked to the induction of apoptosis and cell cycle arrest at the G1 phase . This broad-spectrum antiproliferative profile establishes the compound as a validated pharmacophore with intrinsic activity, distinguishing it from inactive or untested phenylurea derivatives.

Oncology Antiproliferative Cell Cycle Apoptosis

Established Role as a Lead Scaffold for STAT3 Inhibition

The 4-chloro-3-(trifluoromethyl)phenyl urea substructure is a critical pharmacophoric element for inhibiting STAT3 phosphorylation. As a core scaffold, it has been utilized in the development of advanced inhibitors like SC-1 (STAT3-IN-7), which potently suppresses p-STAT3 levels and induces apoptosis in breast cancer cells without inhibiting Raf kinase activity [1]. In head-to-head studies, optimized derivatives based on this core (e.g., compound 10d) have shown IC50 values of 0.65–0.97 µmol/L against A375, HepG2, and Ketr3 cells, which is 5–20-fold more potent than Sorafenib [2]. This establishes the monocyclic urea as a validated and privileged scaffold for generating high-potency STAT3-targeted agents.

STAT3 Kinase Inhibitor Oncology JAK/STAT Pathway

Top Research and Industrial Applications for 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CAS 343247-69-8)


Pharmaceutical Reference Standard for Sorafenib Impurity Profiling

This compound is the designated Sorafenib Related Compound 9 (or Impurity N) and is indispensable for developing and validating HPLC methods for the quality control and stability testing of Sorafenib drug substances and finished products . Laboratories procure this material to establish system suitability, identify degradation products, and ensure compliance with regulatory impurity thresholds. Its defined retention properties (driven by XLogP3 2.8 and density 1.537 g/cm³) are critical for achieving baseline separation from Sorafenib and other process-related impurities [1].

Core Scaffold in the Synthesis of Potent STAT3 Inhibitors

The 4-chloro-3-(trifluoromethyl)phenyl urea moiety is a privileged scaffold for designing potent STAT3 inhibitors. Research groups procure this core building block to synthesize focused libraries of diaryl urea derivatives, leveraging the established SAR that this motif enables high-potency STAT3 inhibition. Optimized analogs based on this core have demonstrated a 5–20-fold increase in potency over Sorafenib against various cancer cell lines, making it a key starting material for oncology drug discovery programs targeting the JAK/STAT pathway [2].

Structural Probe for Antiproliferative SAR Studies in Melanoma

Given its demonstrated antiproliferative activity against the A375 melanoma cell line (IC50 = 4.8 µM, a 14.5% improvement over Sorafenib [3]), this compound serves as a valuable structural probe for melanoma-focused SAR campaigns. Researchers can use this core as a baseline to systematically explore the effects of further derivatization on potency, selectivity, and ADME properties, with the goal of developing novel therapeutics for aggressive skin cancers.

Lead Compound for Broad-Spectrum Anticancer Agent Development

The compound's demonstrated ability to inhibit proliferation and induce G1 cell cycle arrest in lung (A549), colon (HCT-116), and prostate (PC-3) cancer cell lines positions it as a versatile lead for broad-spectrum anticancer agent development . This cross-cell-line activity supports its procurement for preliminary in vitro screening programs aimed at identifying new chemical entities with pan-cancer potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.